2-(Dimethylphosphoryl)-4-fluoroaniline
Overview
Description
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It may include the reactants, conditions, and the yield of the reaction .Molecular Structure Analysis
This involves the analysis of the molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the reactants, products, and the conditions of the reaction .Physical and Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Fluorescent Probes for Biological Studies
- Researchers have engineered a fluorescent amino acid, indicating potential for the use of similar compounds like 2-(Dimethylphosphoryl)-4-fluoroaniline in studying protein structure, dynamics, and interactions. This development provides a tool for biochemical and cellular investigations of protein functions (Summerer et al., 2006).
- Another study focuses on the synthesis of solvatochromic fluorophores attached covalently to nucleosides for exploring DNA–protein interactions, demonstrating the utility of related fluorophores in molecular biology (Riedl et al., 2012).
Chemical Synthesis and Medicinal Chemistry
- A specific synthesis process describes the preparation of a key intermediate for a novel type of potassium-competitive acid blocker, showcasing the significance of related compounds in pharmaceutical synthesis (Liu Chang, 2009).
- The synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline as a potential EGFR binding probe illustrates the application in the development of diagnostic and therapeutic agents (Vasdev et al., 2004).
Material Science and Chemical Sensing
- Research into the development of chemical sensors for detecting DMMP, a simulant for nerve agents, highlights the relevance of organophosphorus compounds in security and environmental monitoring. This indicates the broader applicability of compounds like this compound in sensor technology (Zheng et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-dimethylphosphoryl-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDZPJAROYVZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FNOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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